1-Benzhydryl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

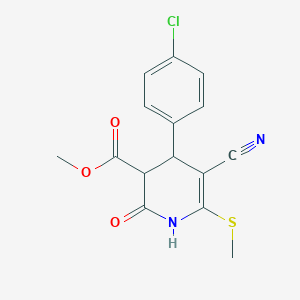

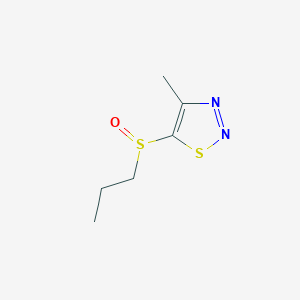

The synthesis of oxadiazoles, such as “1-Benzhydryl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea”, involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Aplicaciones Científicas De Investigación

Chemical Reactivity and Solvent Effects

The chemical reactivity of compounds related to 1-Benzhydryl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea has been studied in the context of acid- and base-catalyzed rearrangements. For example, the rearrangement of (Z)-arylhydrazones of 5-amino-3-benzoyl-1,2,4-oxadiazole into relevant ureas in different solvents indicates the significant effect of substituents and solvent polarity on reaction rates (D’Anna et al., 2011). This suggests that this compound and its analogs may have versatile reactivity profiles depending on the reaction conditions.

Novel Insect-Growth Regulators

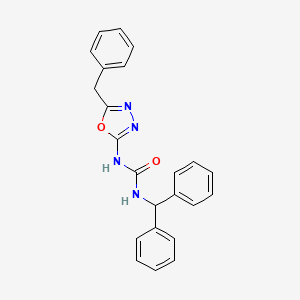

The structural elucidation of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea, a compound structurally similar to this compound, has revealed its potential as a novel insect-growth regulator (IGR). The crystal structure demonstrates intramolecular hydrogen bonding, suggesting a stable configuration that might contribute to its biological activity (Li Zhong et al., 1999).

Antifilarial Agents

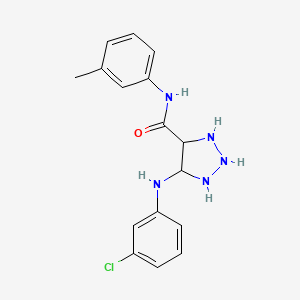

Research into 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas, similar in structural motifs to this compound, has shown promise in the synthesis of antifilarial agents. These compounds have exhibited activity against Brugia pahangi and Litomosoides carinii, indicating their potential in treating filarial infections (S. Ram et al., 1984).

Antioxidant Activity

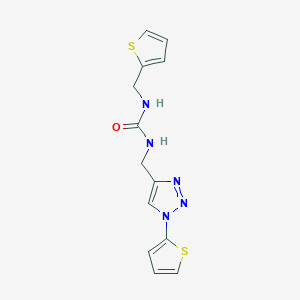

Another study focused on the synthesis and evaluation of derivatives with a 1,3,4-oxadiazol moiety for their antioxidant activity. These compounds, structurally related to this compound, were synthesized and showed promising antioxidant properties (S. George et al., 2010).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have also been assessed for their ability to inhibit corrosion in metals, which suggests that compounds like this compound could have applications in protecting metals against corrosion in acidic environments. This is supported by studies on their adsorption characteristics and protective layer formation on metal surfaces (P. Ammal et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that compounds with similar structures can interact with their targets through aromatic interactions . These interactions can be interpreted as aromatic T-shaped or edge-to-face contacts .

Biochemical Pathways

Compounds with similar structures have been found to affect a broad range of biochemical pathways, leading to diverse biological activities .

Result of Action

Compounds with similar structures have shown excellent cytotoxic activity compared to that of standard reference drugs .

Propiedades

IUPAC Name |

1-benzhydryl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c28-22(25-23-27-26-20(29-23)16-17-10-4-1-5-11-17)24-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,21H,16H2,(H2,24,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVIXGDYYQESQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2758597.png)

![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine](/img/structure/B2758599.png)

![N-Ethyl-4-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2758600.png)

![5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2758604.png)

![2-[4-(biphenyl-4-ylsulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2758605.png)

![[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-2-yl]methyl N-methylcarbamate](/img/structure/B2758606.png)

![N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2758613.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2758614.png)

![8,11-Dimethoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2758615.png)